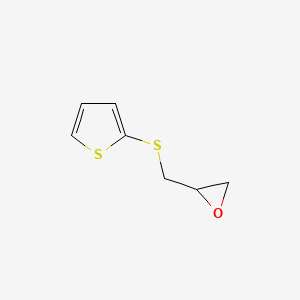
2-(2,3-Epoxypropylthio)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Epoxypropylthio)thiophene is a useful research compound. Its molecular formula is C7H8OS2 and its molecular weight is 172.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,3-Epoxypropylthio)thiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling. For example, epoxypropylthio groups are introduced using thiol-epoxide reactions under anhydrous conditions with bases like K₂CO₃ . Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically affect reaction kinetics and byproduct formation. Purification often involves column chromatography (silica gel, hexane/ethyl acetate eluent) . Yield optimization requires monitoring via TLC and NMR to confirm intermediate formation .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regioselectivity of the epoxypropylthio group and thiophene ring substitution .
- FT-IR : Identification of C-S (680–750 cm⁻¹) and epoxide (850–950 cm⁻¹) stretches .
- Mass Spectrometry (ESI/HRMS) : For molecular ion validation and isotopic pattern analysis .
- X-ray Crystallography (if crystalline): Resolves stereochemistry of the epoxy group .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Epoxide ring-opening via hydrolysis is a major degradation pathway, mitigated by storage in anhydrous solvents (e.g., acetonitrile) at –20°C . Oxygen-free environments (argon) reduce thiophene oxidation .
Advanced Research Questions
Q. How do computational models (e.g., DFT, QTAIM) predict the reactivity of the epoxypropylthio moiety in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-S and epoxide C-O bonds, identifying susceptible sites. Quantum Theory of Atoms in Molecules (QTAIM) analyzes electron density at critical points (e.g., Laplacian ∇²ρ at epoxide oxygen), guiding catalyst selection (e.g., Pt/Pd for silyl-thiophene systems) . Transition state modeling (IRC) predicts regioselectivity in nucleophilic attacks .
Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for thiophene-epoxide derivatives?
- Methodological Answer : Discrepancies arise from assay variability (e.g., MIC vs. IC₅₀ protocols). Systematic approaches include:
- Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) .
- Metabolite screening : LC-MS identifies epoxide hydrolysis products (e.g., diols) that may exhibit off-target toxicity .
- SAR studies : Modify the thiophene’s substituents (e.g., halogenation) to decouple antimicrobial and cytotoxic effects .
Q. Can this compound serve as a precursor for π-conjugated polymers in organic electronics, and how does its morphology impact charge transport?
- Methodological Answer : The epoxy group enables post-polymerization modifications (e.g., cross-linking). Vacuum-deposited thin films (AFM/TEM) show edge-on molecular orientation, enhancing charge mobility (µ ≈ 0.1–1 cm²/V·s). Solution-processed films require annealing (150°C) to reduce grain boundaries. GIWAXS data correlate crystallinity with OTFT performance .
属性
IUPAC Name |
2-(thiophen-2-ylsulfanylmethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS2/c1-2-7(9-3-1)10-5-6-4-8-6/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRRNWJCRUJKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CSC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481797 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)sulfanyl]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57713-44-7 |
Source


|
| Record name | 2-{[(Thiophen-2-yl)sulfanyl]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














